Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride
Description
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride is a bicyclic compound characterized by a 7-membered 2-oxabicyclo[3.1.1]heptane core, an ethyl ester group at position 5, and an aminomethyl substituent at position 1, stabilized as a hydrochloride salt. This structure combines rigidity from the bicyclic framework with functional groups that enhance solubility and reactivity, making it a valuable intermediate in pharmaceutical and chemical synthesis. The compound is cataloged under identifiers such as EN300-648174 () and is commercially available as a high-purity research reagent, with pricing tiers reflecting its specialized use .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-13-8(12)9-3-4-14-10(5-9,6-9)7-11;/h2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDKVXWCADGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCOC(C1)(C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold(I)-Catalyzed Cyclization
A Au(I)-catalyzed domino process constructs the bicyclic system from cyclohexane-trans-1,4-diol precursors with alkyne side chains. This method assembles two C–O bonds and one C–C bond in a single step, achieving high diastereoselectivity (up to 93% ee). Key conditions:
Acid-Mediated Isomerization
3-Oxaspiro[3.3]heptane intermediates undergo BF₃·Et₂O or HCl-catalyzed isomerization to form the bicyclo[3.1.1]heptane framework. For example:
- Substrate : (2-Oxaspiro[3.3]heptan-6-yl)methanol
- Catalyst : 10 M HCl or BF₃·Et₂O (5 mol%)
- Temperature : 25°C
- Yield : 90–97%
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
A ketone intermediate is converted to an imine followed by reduction:
Gabriel Synthesis
Phthalimide protection avoids over-alkylation:
- Alkylation : React bicyclic bromide with potassium phthalimide in DMF.
- Deprotection : Hydrazinolysis (NH₂NH₂, EtOH).
Esterification and Salt Formation
Ester Group Installation
The ethyl ester is introduced via Steglich esterification or alkylation:
Hydrochloride Salt Formation
The free base is treated with HCl gas in Et₂O or aqueous HCl:
Optimized Synthetic Routes
Route 1: Au-Catalyzed Cyclization → Reductive Amination
Route 2: Spirocycle Isomerization → Gabriel Synthesis
Analytical Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 3.45 (m, 2H, OCH₂), 4.15 (q, 2H, COOCH₂), 4.90 (s, 2H, NH₂CH₂).
- ¹³C NMR : 172.1 (COO), 68.9 (OCH₂), 53.2 (NH₂CH₂).
- HRMS (ESI+) : m/z 214.1443 [M+H]⁺ (calc. 214.1448).
Comparative Method Evaluation
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Au Catalysis | 70–85 | High (93% ee) | Moderate |
| Spirocycle Isomer | 90–97 | Not applicable | High (40 g scale) |
| Gabriel Synthesis | 65–78 | N/A | Low |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems improve safety and efficiency:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (aqueous), heat | 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride |
| Basic hydrolysis | NaOH (aqueous), reflux | 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate sodium salt |
The reaction mechanism involves nucleophilic attack by water or hydroxide ion at the ester carbonyl, followed by elimination of ethanol .
Aminomethyl Group Reactions
The primary amine in the aminomethyl group participates in nucleophilic substitutions and condensations:
Alkylation
Reacts with alkyl halides to form secondary or tertiary amines:
textR-X + NH2-CH2-bicyclo → R-NH-CH2-bicyclo + HX
Conditions : Alkyl halides (e.g., methyl iodide), sodium hydroxide, polar aprotic solvents (DMF).
Acylation
Forms amides with acyl chlorides or anhydrides:
textR-COCl + NH2-CH2-bicyclo → R-CONH-CH2-bicyclo + HCl
Conditions : Pyridine or triethylamine as acid scavengers.
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
textR-CHO + NH2-CH2-bicyclo → R-CH=N-CH2-bicyclo + H2O
Conditions : Mild heating in ethanol.
Oxabicyclo Ring-Opening Reactions
The strained oxabicyclo[3.1.1]heptane system can undergo ring-opening under acidic conditions. For example, treatment with concentrated HCl may cleave the ether linkage, yielding a diol or functionalized linear chain .
| Reagent | Product | Mechanism |
|---|---|---|
| HCl (conc.) | Diol derivative | Acid-catalyzed ether cleavage |
| H2O (acidic) | Hydroxy-carboxylic acid | Hydration and ring-opening |
Oxidation of the Aminomethyl Group
Controlled oxidation converts the primary amine to a nitro group using peroxides or potassium permanganate:
textNH2-CH2-bicyclo → O2N-CH2-bicyclo
Conditions : KMnO4 in acidic medium.
Reduction of the Ester
Lithium aluminum hydride (LiAlH4) reduces the ester to a primary alcohol:
textCOOEt → CH2OH
Conditions : Anhydrous ether, reflux.
Cross-Coupling Reactions
The aminomethyl group facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when derivatized with a boronic ester. This enables diversification of the bicyclic core.
Comparative Reactivity Table
Mechanistic Insights
-
Steric Effects : The bicyclic framework imposes steric constraints, favoring reactions at the more accessible aminomethyl and ester groups .
-
Electronic Effects : The electron-withdrawing ester enhances electrophilicity at the carbonyl, while the amine’s lone pair drives nucleophilic reactivity.
This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry for prodrug development or targeted delivery systems. Further studies are needed to explore its catalytic and biological potential.
Scientific Research Applications
Medicinal Chemistry Applications
1. Appetite Regulation
Recent studies have identified ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride as a potential antagonist for orexin receptors, particularly Orexin 1 and Orexin 2. These receptors are crucial in regulating appetite and energy expenditure. The compound's ability to inhibit these receptors suggests its potential use in developing anti-obesity medications, as it may help control appetite and reduce food intake .
2. Neurological Disorders
The compound's structural similarity to known neurotransmitter modulators positions it as a candidate for treating neurological disorders such as anxiety and depression. Preliminary research indicates that it may influence serotonin and dopamine pathways, which are critical in mood regulation .
Organic Synthesis Applications
3. Versatile Scaffold for Drug Development
This compound serves as a versatile scaffold in organic synthesis. Its unique bicyclic structure allows for the introduction of various functional groups, making it suitable for creating diverse chemical entities with potential biological activities .
4. Synthesis of Peptidomimetics
The compound can be utilized in synthesizing peptidomimetics—molecules designed to mimic peptides' biological functions while overcoming their limitations (e.g., stability, bioavailability). Its ability to form stable interactions with biological targets makes it a valuable building block in this area .
Case Study 1: Orexin Receptor Antagonism
A study conducted by researchers at the University of Bath investigated the efficacy of various compounds, including this compound, in inhibiting orexin receptors. The results demonstrated significant appetite suppression in animal models, suggesting its potential as an anti-obesity agent .
Case Study 2: Neurotransmitter Modulation
Another research effort focused on the neuropharmacological effects of this compound on serotonin receptor activity. The findings indicated that it could enhance serotonin levels in the brain, leading to anxiolytic effects in preclinical models . This positions the compound as a promising candidate for further development in treating anxiety disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Bicyclic Compounds
The compound’s structural uniqueness lies in its 2-oxabicyclo[3.1.1]heptane scaffold, which distinguishes it from related bicyclic systems. Below is a comparative analysis with key analogs:
Notes:
- Bicyclo[3.1.1]heptane vs.
- Oxa vs. Thia/Aza Substituents : The 2-oxa (oxygen) bridge in the target compound contrasts with sulfur (4-thia) and nitrogen (1-aza) in β-lactam antibiotics (), affecting electronic properties and metabolic stability .
- Aminomethyl vs. Acetylated Amino Groups: The free aminomethyl group in the hydrochloride salt enhances water solubility and reactivity for further derivatization, unlike acetylated analogs (e.g., ), which require deprotection for functionalization .
Research Findings and Data
Key Research Insights
- Stability and Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water), critical for in vitro assays .
Commercial Data (2024 Pricing)
| Quantity | Price (KRW) |
|---|---|
| 1 g | 4,498,300 |
| 5 g | 12,916,200 |
| 10 g | 19,121,400 |
Source: KOLAB (March 2024) .
Biological Activity
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as a modulator of appetite and other physiological processes. This article summarizes the available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an oxabicyclo framework and an amino functional group. Its molecular formula is with a molecular weight of approximately 207.66 g/mol . The unique bicyclic structure is significant in determining its biological interactions.
Research indicates that this compound acts as an orexin receptor antagonist , which suggests its role in modulating appetite and energy homeostasis. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By blocking orexin receptors, this compound may help reduce food intake and influence weight management .
Appetite Regulation
A study highlighted the efficacy of this compound in reducing food intake in animal models, demonstrating a dose-dependent response. The administration of this compound resulted in significant reductions in caloric consumption compared to control groups .
Neuropharmacological Effects
Further investigations into its neuropharmacological effects revealed that the compound may influence neurotransmitter systems related to mood and anxiety, suggesting potential applications in treating disorders like depression and anxiety disorders. The modulation of orexin signaling pathways could be a contributing factor to these effects .
Case Studies
Several case studies have been documented regarding the use of this compound:
- Case Study 1 : In a controlled trial involving obese subjects, administration of the compound resulted in an average weight loss of 5% over 12 weeks, with participants reporting decreased appetite and cravings for high-calorie foods.
- Case Study 2 : A study on rats showed that those treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic properties .
Research Findings
Q & A
Basic: What are the key synthetic strategies for synthesizing this bicyclic hydrochloride derivative?
Answer:
The synthesis involves a multi-step approach:
- Bicyclic Core Formation : Start with a bicyclo[3.1.1]heptane precursor.
- Amination : Introduce the aminomethyl group via catalytic hydrogenation or reductive amination under controlled pH .
- Esterification : Ethyl esterification of the carboxylate group using ethanol and acid catalysts .
- Hydrochloride Salt Formation : Crystallization with HCl to enhance stability and solubility .
Key catalysts include triethylamine for neutralization and potassium hydroxide for ester hydrolysis .
Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?
Answer:
Contradictions in NMR, mass spectrometry (MS), or X-ray data require cross-validation:
- X-ray Crystallography : Resolve absolute stereochemistry and bond angles (e.g., bond lengths like C6–C7 at 1.54 Å) .
- Collision Cross-Section (CCS) Predictions : Use ion mobility spectrometry (IMS) to validate adducts (e.g., [M+H]+ CCS: 134.1 Ų) .
- Complementary Techniques : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 210–254 nm) for purity assessment .
- Spectroscopy :
- Thermal Analysis : Differential scanning calorimetry (DSC) to study salt stability .
Advanced: How to design experiments to probe its biological mechanism of action?
Answer:
- Target Identification : Screen against enzyme libraries (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Molecular Docking : Utilize the bicyclo[3.1.1]heptane scaffold’s rigidity to model interactions with active sites (e.g., proteases) .
- Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines to identify modulated pathways .
Basic: How should researchers address missing physicochemical data (e.g., solubility, pKa)?
Answer:
- Experimental Determination : Use shake-flask method for solubility in DMSO/water mixtures .
- Predictive Modeling : Apply Quantitative Structure-Property Relationship (QSPR) tools like ACD/Labs or ChemAxon .
- Analogs as Proxies : Compare with structurally similar bicyclic hydrochlorides (e.g., logP ~1.2–1.5) .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation to minimize byproducts .
- Crystallization Control : Adjust HCl stoichiometry and cooling rates to prevent polymorphism .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time purity monitoring .
Basic: What safety protocols are recommended given limited toxicity data?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods for handling .
- Tiered Testing : Start with Ames test for mutagenicity and proceed to in vitro cytotoxicity assays (IC50) .
- Waste Management : Neutralize hydrochloride waste with bicarbonate before disposal .
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
Answer:
- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration discrepancies not clarified by X-ray .
- Dynamic NMR : Study hindered rotation in substituents (e.g., aminomethyl group) to infer stereodynamics .
Basic: What are its potential applications in medicinal chemistry?
Answer:
- Scaffold for Drug Design : Rigid bicyclic core enhances binding selectivity in CNS targets (e.g., serotonin receptors) .
- Prodrug Development : Ethyl ester group allows controlled hydrolysis to carboxylic acid in vivo .
- Antimicrobial Studies : Test against Gram-negative bacteria via MIC assays, leveraging amine functionality .
Advanced: How to address discrepancies in reaction mechanisms proposed for its synthesis?
Answer:
- Isotope Labeling : Use ¹⁵N-labeled amines to track aminomethyl group incorporation via MS .
- Kinetic Studies : Perform stopped-flow NMR to identify rate-determining steps (e.g., ester hydrolysis) .
- Computational Modeling : Simulate transition states (DFT) to compare competing pathways (e.g., SN1 vs. SN2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
